molecular formula C19H12N2 B1433393 2-(Carbazol-9-yl)benzonitrile CAS No. 1383957-80-9

2-(Carbazol-9-yl)benzonitrile

Cat. No.: B1433393
CAS No.: 1383957-80-9
M. Wt: 268.3 g/mol
InChI Key: MHYSLACLZCXOLQ-UHFFFAOYSA-N
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Description

2-(Carbazol-9-yl)benzonitrile is a chemical compound that features a carbazole ring fused to a benzonitrile group

Synthetic Routes and Reaction Conditions:

  • Bromination and Nucleophilic Substitution: One common synthetic route involves the bromination of carbazole to introduce a bromine atom at the 9-position, followed by a nucleophilic substitution reaction with benzonitrile.

  • Cyclization Reactions: Another method involves cyclization reactions where precursors containing the carbazole and benzonitrile moieties are reacted under specific conditions to form the fused structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

  • Substitution: Substitution reactions can be carried out to replace hydrogen atoms or other substituents on the carbazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carbazole derivatives with hydroxyl or carbonyl groups.

  • Reduction Products: Amines derived from the nitrile group.

  • Substitution Products: Derivatives with different substituents on the carbazole ring.

Scientific Research Applications

2-(Carbazol-9-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes.

  • Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

  • 9H-Carbazole

  • 9-Ethylcarbazole

  • 2-(9H-Carbazol-9-yl)ethyl acrylate

Properties

IUPAC Name

2-carbazol-9-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSLACLZCXOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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